4-(4-Methylcyclohexyl)phenol
Overview
Description
4-(4-Methylcyclohexyl)phenol is an organic compound with the molecular formula C13H18O. It consists of a phenol group attached to a 4-methylcyclohexyl group. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways. They are metabolized through the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that phenolic compounds generally have high gi absorption and are bbb permeant . . These properties can impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(4-Methylcyclohexyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 4-chlorophenol with 4-methylcyclohexylmagnesium bromide under appropriate conditions can yield this compound .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the hydrolysis of phenolic esters or ethers. Another method includes the reduction of quinones . These processes are optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like sodium dichromate (Na2Cr2O7) or Fremy’s salt (potassium nitrosodisulfonate).
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic aromatic substitution reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2).
Electrophilic Aromatic Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3), and Friedel-Crafts catalysts (e.g., AlCl3).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Aromatic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols.
Scientific Research Applications
4-(4-Methylcyclohexyl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of resins, adhesives, and other industrial chemicals.
Comparison with Similar Compounds
4-(4-Methylcyclohexyl)phenol can be compared with other phenolic compounds such as:
Phenol: The simplest phenolic compound, used widely in chemical synthesis and industry.
4-Hexylresorcinol: A phenolic antiseptic with a hexyl group, known for its antimicrobial properties.
2,4-Dichlorophenol: Used in the synthesis of herbicides and antiseptics.
Properties
IUPAC Name |
4-(4-methylcyclohexyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11,14H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMVQZFBRACNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298140 | |
Record name | 4-(trans-4-Methylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116794-13-9 | |
Record name | 4-(trans-4-Methylcyclohexyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 4-(trans-4-methylcyclohexyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.